molecular formula C17H24N6O2 B2912735 2-ethoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1049485-20-2

2-ethoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Numéro de catalogue B2912735
Numéro CAS: 1049485-20-2
Poids moléculaire: 344.419
Clé InChI: VHBFUGQOZWDEPU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of ETZ involves several steps, including the condensation of 1-(p-tolyl)-1H-tetrazol-5-ylmethanol with ethoxyacetyl chloride in the presence of a base. The resulting intermediate is then reacted with piperazine to yield the final product. The overall synthetic route is well-established and has been reported in the literature .

Mécanisme D'action

2-ethoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone inhibits BTK activity by binding to the ATP-binding site of the kinase domain. This blocks the phosphorylation of downstream targets, such as phospholipase Cγ2 (PLCγ2) and nuclear factor-κB (NF-κB), which are involved in B cell activation and survival.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of circulating B cells and immunoglobulins in preclinical models of B cell malignancies and autoimmune diseases. This is consistent with the role of BTK in B cell development and activation. This compound has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), in preclinical models of autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

2-ethoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its favorable pharmacokinetic properties. However, this compound is still in the early stages of development, and its efficacy and safety in humans have not been fully established. Additionally, this compound may have off-target effects on other kinases, which could complicate the interpretation of experimental results.

Orientations Futures

Several potential future directions for 2-ethoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone research include:
1. Clinical trials to evaluate the safety and efficacy of this compound in humans with B cell malignancies and autoimmune diseases.
2. Combination therapy studies to assess the synergistic effects of this compound with other targeted therapies or chemotherapy agents.
3. Investigation of the mechanisms of resistance to this compound in preclinical models and the development of strategies to overcome resistance.
4. Exploration of the potential use of this compound in other diseases, such as multiple sclerosis and inflammatory bowel disease.
5. Development of more potent and selective BTK inhibitors based on the structure of this compound.
In conclusion, this compound is a promising small molecule inhibitor that targets BTK and has shown efficacy in preclinical models of B cell malignancies and autoimmune diseases. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential clinical applications.

Méthodes De Synthèse

The synthesis of 2-ethoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves several steps, including the condensation of 1-(p-tolyl)-1H-tetrazole-5-carbaldehyde with ethylenediamine, followed by the reaction with 1-(4-chlorobenzyl)-4-(2-ethoxy-2-oxoethyl)piperazine. The final product is obtained after purification and characterization.

Applications De Recherche Scientifique

2-ethoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone has been extensively studied in preclinical models of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to reduced proliferation and survival of malignant B cells. This compound has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

Propriétés

IUPAC Name

2-ethoxy-1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-3-25-13-17(24)22-10-8-21(9-11-22)12-16-18-19-20-23(16)15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBFUGQOZWDEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.